N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
Description
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted at the 5-position with an ethyl group and linked to a 4-phenoxybenzamide moiety. Its ethyl substituent and phenoxybenzamide group distinguish it from related analogs, influencing physicochemical properties and target binding.
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVHAZMBFAUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antithrombotics, suggesting that it may target enzymes or receptors involved in blood clotting.
Mode of Action
Based on its potential use in antithrombotics, it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.
Biological Activity
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride is a complex organic compound characterized by its unique thiazolo and pyridine fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The thiazolo[5,4-c]pyridine scaffold is known for various biological interactions, particularly in kinase inhibition and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 459.0 g/mol. The compound typically appears as a solid ranging in color from white to yellow and has a melting point around 201 °C.
Biological Activity
Research on compounds similar to this compound indicates significant interactions with various biological targets. The following table summarizes the biological activities associated with this compound and related structures:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| GSK189254 | Similar thiazole-pyridine structure | Neuroprotective effects |
| Edoxaban | Contains thiazolo-pyridine moiety | Anticoagulant properties |
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Core structure without substitutions | Potential antimicrobial activity |
Case Studies and Research Findings
- Kinase Inhibition : Similar compounds have shown promise in inhibiting kinases involved in cancer progression. For instance, research on tetrahydrothiazolo compounds indicates their potential as anticancer agents through selective kinase inhibition.
- Neuroprotection : GSK189254 has been studied for its neuroprotective effects in models of neurodegeneration. This suggests that derivatives of the thiazolo-pyridine scaffold may have applications in treating neurodegenerative diseases.
- Anticoagulant Activity : Edoxaban's anticoagulant properties highlight the therapeutic potential of thiazolo-pyridine derivatives in managing thrombotic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and pharmacological implications.
Structural Modifications and Molecular Properties
Key structural differences among analogs lie in substituents at the 5-position of the thiazolo[5,4-c]pyridine core and the benzamide moiety. These modifications significantly impact molecular weight, lipophilicity, and solubility.
Pharmacological and Physicochemical Implications
- Benzyl (): Increases lipophilicity, which may reduce solubility but enhance membrane permeability. Methyl (): Common in anticoagulants (e.g., edoxaban), balancing activity and pharmacokinetics .
- Benzamide Modifications: 4-Phenoxy (Target Compound): The phenoxy group likely engages in π-π stacking with aromatic residues in target proteins, a feature absent in nitro () or tert-butyl () variants. 3-Nitro (): Electron-withdrawing effects may alter electronic distribution, affecting binding affinity. Imidazole-phenyl (): Introduces hydrogen-bonding capacity and aromatic interactions, critical for receptor recognition .
Pharmacological Activity :
Solubility and Salt Forms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
